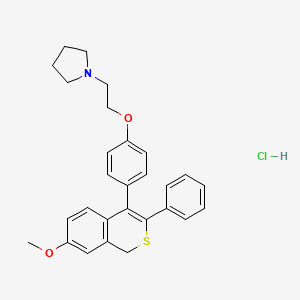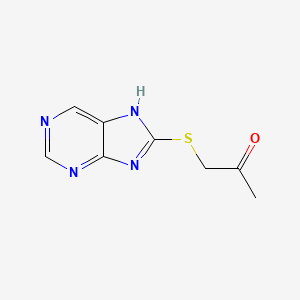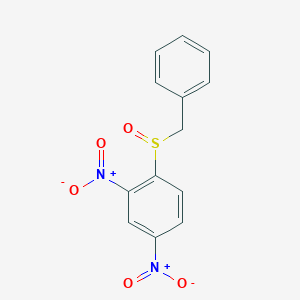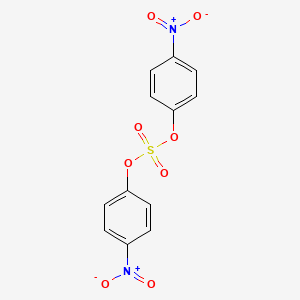
Bis(4-nitrophenyl) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl) sulfate is an organic compound with the molecular formula C12H8N2O8S. It is characterized by the presence of two nitrophenyl groups attached to a sulfate moiety. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) sulfate typically involves the reaction of 4-nitrophenol with sulfuric acid. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent to facilitate the reaction and prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-nitrophenyl) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and sulfuric acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming bis(4-aminophenyl) sulfate.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and sulfuric acid.
Reduction: Produces bis(4-aminophenyl) sulfate.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Bis(4-nitrophenyl) sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme kinetics and as a substrate for certain biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which bis(4-nitrophenyl) sulfate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the sulfate moiety acts as a leaving group, facilitating the breakdown of the compound. In reduction reactions, the nitro groups are reduced to amino groups, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-nitrophenyl) phosphate
- Bis(4-nitrophenyl) carbonate
- 4-Nitrophenyl acetate
Uniqueness
Bis(4-nitrophenyl) sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical properties compared to similar compounds with phosphate or carbonate groups. This uniqueness makes it valuable for specific applications where sulfate chemistry is advantageous.
Propriétés
Numéro CAS |
27991-93-1 |
|---|---|
Formule moléculaire |
C12H8N2O8S |
Poids moléculaire |
340.27 g/mol |
Nom IUPAC |
bis(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C12H8N2O8S/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H |
Clé InChI |
GVQFAOPYVTURQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
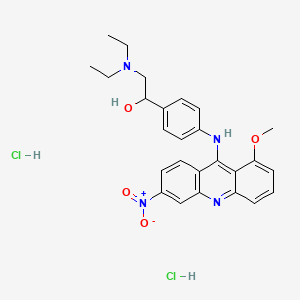
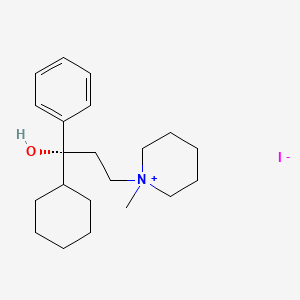
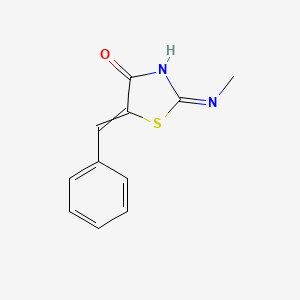
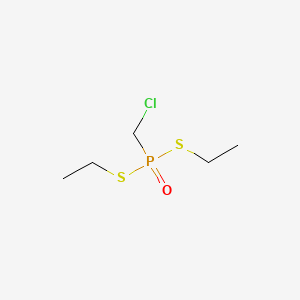
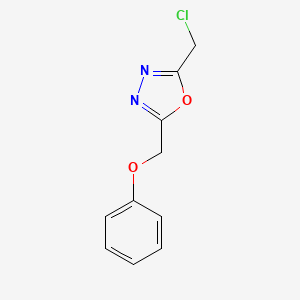
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
